N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride
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Overview
Description
N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride is a chemical compound with the molecular formula C14H9ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a benzenecarboximidoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride involves its reactivity with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug development. The compound can interact with specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)ureido-N’-(3-(trifluoromethyl)phenyl)oxamide
- N-(Trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea
Uniqueness
N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride is unique due to its specific structure, which includes both a trifluoromethyl group and a benzenecarboximidoyl chloride moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in synthetic and research contexts .
Properties
CAS No. |
89292-23-9 |
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Molecular Formula |
C14H9ClF3N |
Molecular Weight |
283.67 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H9ClF3N/c15-13(10-5-2-1-3-6-10)19-12-8-4-7-11(9-12)14(16,17)18/h1-9H |
InChI Key |
NMQAKQYTRSQOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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